7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine
Description
Significance of Imidazo[1,2-a]pyridine (B132010) Core in Chemical Synthesis and Biological Sciences
The imidazo[1,2-a]pyridine nucleus is a versatile building block in organic synthesis, allowing for the creation of a diverse library of compounds through various functionalization strategies. biosynth.com Its derivatives have demonstrated a wide array of pharmacological activities, making them valuable leads in the development of new drugs. nih.gov
The significance of this scaffold is underscored by its presence in several commercially available drugs, including:
Zolpidem: A widely prescribed hypnotic for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic compound.
Necopidem: A sedative-hypnotic drug.
Olprinone: A phosphodiesterase 3 inhibitor used in the treatment of acute heart failure.
Zolimidine: An antiulcer agent. mdpi.com
This broad spectrum of activity highlights the remarkable therapeutic potential of the imidazo[1,2-a]pyridine core. nih.gov The biological activities of its derivatives are extensive and include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. rsc.org For instance, certain imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents, with some showing inhibitory activity against kinases like PI3Kα. nih.gov Furthermore, the scaffold has been explored for the development of covalent inhibitors targeting challenging cancer mutations such as KRAS G12C. rsc.org
The following table provides a summary of the diverse biological activities associated with the imidazo[1,2-a]pyridine scaffold.
| Biological Activity | Therapeutic Area |
| Hypnotic/Sedative | Neurology |
| Anxiolytic | Psychiatry |
| Antiulcer | Gastroenterology |
| Anticancer | Oncology |
| Anti-inflammatory | Immunology |
| Antiviral | Infectious Diseases |
| Antibacterial | Infectious Diseases |
| Antifungal | Infectious Diseases |
Overview of Fused Bicyclic Heterocycles with Nitrogen Bridgeheads
Fused bicyclic heterocycles containing a nitrogen atom at the bridgehead are a prominent class of compounds in organic and medicinal chemistry. These structures are characterized by two rings sharing both a nitrogen atom and an adjacent carbon atom. This arrangement imparts a rigid, three-dimensional geometry to the molecule, which can be advantageous for specific and high-affinity binding to biological targets.
The nitrogen bridgehead is a common motif found in a multitude of natural products, many of which exhibit significant biological activities. nih.gov The synthesis of these complex structures presents unique challenges and has been an active area of research. dntb.gov.ua The imidazo[1,2-a]pyridine system is a classic example of a 5/6 fused bicyclic system with a bridgehead nitrogen atom. Other examples include indolizidines and quinolizidines, which are also prevalent in natural product chemistry. dntb.gov.ua
The structural rigidity and defined spatial arrangement of atoms in these fused systems are key to their biological function. They often serve as scaffolds to orient various functional groups in a precise manner, enabling specific interactions with enzymes, receptors, and other biological macromolecules.
Research Trajectory and Current Challenges in Imidazo[1,2-a]pyridine Chemistry
The research trajectory in imidazo[1,2-a]pyridine chemistry has evolved from the synthesis of the core scaffold to the development of highly functionalized derivatives with tailored biological activities. researchgate.net Early research focused on establishing efficient synthetic routes to the parent ring system. More recently, the focus has shifted towards the regioselective functionalization of the imidazo[1,2-a]pyridine core to explore its chemical space and optimize its therapeutic potential. rsc.org
A significant area of contemporary research is the direct C-H functionalization of the imidazo[1,2-a]pyridine ring. researchgate.net This approach offers a more atom-economical and efficient way to introduce various substituents onto the scaffold, avoiding the need for pre-functionalized starting materials. nih.govnih.gov Visible light-induced C-H functionalization has emerged as a powerful and environmentally friendly strategy in this regard. nih.govnih.gov
Despite the significant progress, several challenges remain in imidazo[1,2-a]pyridine chemistry. The selective functionalization of specific positions on the pyridine (B92270) ring, particularly in the presence of the imidazole (B134444) ring, can be challenging. Furthermore, the development of synthetic methods that are both efficient and scalable for industrial production is an ongoing pursuit. The exploration of novel biological targets for imidazo[1,2-a]pyridine derivatives and the understanding of their mechanisms of action at a molecular level are also active areas of investigation.
Focus on 7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine
The 7-fluoro-imidazo[1,2-a]pyridine component is a known chemical intermediate. chemicalbook.comchemicalbook.com The fluorine atom at the 7th position can significantly influence the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. chemicalbook.com Fluorine substitution is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. 7-Fluoro-imidazo[1,2-a]pyridine is utilized in the synthesis of compounds that are investigated for their inhibitory properties against enzymes like IRAK and FLT3, which are implicated in diseases such as hematopoietic cancers. chemicalbook.com
The vinyl group is another important functional group in medicinal chemistry. It can participate in various chemical reactions, allowing for further derivatization. More importantly, it can act as a Michael acceptor or a reactive handle for covalent inhibitors, which form a permanent bond with their target protein. This can lead to enhanced potency and duration of action.
The combination of a fluorine atom and a vinyl group on the imidazo[1,2-a]pyridine scaffold suggests a molecule designed with specific medicinal chemistry principles in mind. The fluorine atom could modulate the electronic properties of the ring system and improve its metabolic profile, while the vinyl group could serve as a point of attachment for further modification or as a reactive moiety for targeted covalent inhibition.
Properties
Molecular Formula |
C9H7FN2 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
6-ethenyl-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H7FN2/c1-2-7-6-12-4-3-11-9(12)5-8(7)10/h2-6H,1H2 |
InChI Key |
DZMFDJYZLOQZGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN2C=CN=C2C=C1F |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives
Classic and Recent Approaches to Core Construction
The primary strategies for building the imidazo[1,2-a]pyridine (B132010) core involve forming the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring. This is typically achieved by reacting a 2-aminopyridine (B139424) substrate with a C2 synthon that forms the remaining part of the imidazole ring.
Condensation reactions are among the most fundamental and widely used methods for synthesizing imidazo[1,2-a]pyridines. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.
The reaction of 2-aminopyridines with α-halocarbonyl compounds (ketones or aldehydes) is a classic and still popular approach. acs.org This method, often referred to as the Tschitschibabin reaction, typically involves the initial SN2 reaction of the pyridine ring nitrogen with the α-halocarbonyl, forming a pyridinium (B92312) salt intermediate. This is followed by an intramolecular condensation and dehydration to yield the final bicyclic aromatic system. researchgate.net
Recent advancements have focused on making this process more efficient and environmentally friendly. For instance, catalyst-free versions have been developed that proceed at room temperature in DMF with a base like potassium carbonate. organic-chemistry.org One-pot syntheses starting from the ketone itself, using a brominating agent like [Bmim]Br3 under solvent-free conditions, have also been reported, avoiding the need to handle lachrymatory α-bromoketones directly. acs.org Furthermore, copper-catalyzed aerobic oxidative reactions between 2-aminopyridines and acetophenones provide a direct route to the scaffold. nih.gov
| Reactants | Key Reagents/Catalysts | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, α-Bromoacetophenone | Base (e.g., NaHCO₃) | Reflux in Ethanol | 2-Phenylimidazo[1,2-a]pyridine | researchgate.net |
| 2-Aminopyridine, Acetophenone | [Bmim]Br₃, Na₂CO₃ | Solvent-free, Room Temp | One-pot synthesis of 2-phenylimidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyridines, Acetophenones | CuI, Air (O₂) | Aerobic Oxidation | 2-Aryl-imidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridines, Bromoacetophenones | K₂CO₃ | DMF, Room Temp | Catalyst-free synthesis | organic-chemistry.org |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is paramount. researchgate.net This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.net
The GBB reaction is a powerful tool for generating 3-aminoimidazo[1,2-a]pyridine derivatives, which are otherwise difficult to access. researchgate.net The reaction is typically catalyzed by a Lewis or Brønsted acid, such as Sc(OTf)₃ or p-toluenesulfonic acid (TsOH), to facilitate the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. researchgate.net Catalyst-free versions have also been developed using green solvents like deep eutectic solvents. This methodology is noted for its high atom economy and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net
The imidazo[1,2-a]pyridine core can also be constructed using reactants containing double or triple bonds. Copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide an efficient route to various substituted imidazo[1,2-a]pyridines. This process involves the formation of an imine, followed by the copper-catalyzed addition of the alkyne and subsequent cyclization.
Another important variation involves the reaction of 2-aminopyridines with nitroolefins. These reactions can be catalyzed by iron salts and proceed via a cascade reaction to form 3-unsubstituted or 3-methyl-2-aryl-imidazo[1,2-a]pyridines. nih.gov A novel catalyst-free annulation has also been described between 2-aminopyridines and α-keto vinyl azides, which proceeds through cascade reactions and rearrangements to form three new C-N bonds.
| Reactants | Key Reagents/Catalysts | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, Aldehyde, Terminal Alkyne | CuSO₄/TsOH | Three-Component Reaction | Substituted imidazo[1,2-a]pyridines | |
| 2-Aminopyridines, Nitroolefins | FeCl₃ or other Lewis acids | Cascade Reaction | 3-Unsubstituted imidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridines, α-Keto Vinyl Azides | None (Catalyst-free) | Annulation/Cascade | Highly pure imidazo[1,2-a]pyridines |
Oxidative coupling reactions have emerged as a powerful and atom-economical strategy for C-N and C-C bond formation in the synthesis of heterocycles. In the context of imidazo[1,2-a]pyridines, these methods often involve the direct functionalization of C-H bonds. researchgate.net Palladium-catalyzed direct oxidative C-H/C-H coupling reactions between imidazo[1,2-a]pyridines and other heterocycles like thiophenes or furans have been developed to create complex biheteroaryl structures. researchgate.net
Copper-catalyzed aerobic oxidative coupling is also a common strategy, for example, in the reaction between 2-aminopyridines and acetophenones, where air serves as the oxidant. nih.gov A copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters offers another environmentally friendly route. nih.gov Iodine-mediated oxidative cross-coupling between 2-aminopyridine and aromatic terminal alkynes has also been demonstrated as a practical, transition-metal-free approach.
Tandem, or cascade, reactions allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. These sequences are highly valued for their efficiency. A notable example is the reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines. researchgate.net This process, which can occur at room temperature without a dedicated reagent, involves a cascade inter- and intramolecular double aza-Michael addition to furnish a variety of functionalized imidazo[1,2-a]pyridines. researchgate.net These tandem approaches streamline synthetic pathways and often provide access to complex derivatives in excellent yields and with high regioselectivity. researchgate.net
Aminooxygenation and Hydroamination Methodologies
Intramolecular hydroamination and aminooxygenation reactions provide efficient pathways to the imidazo[1,2-a]pyridine core, typically starting from N-propargylated 2-aminopyridines. rsc.orgorganic-chemistry.org
Hydroamination: This method involves the intramolecular cyclization of an N-(prop-2-yn-1-yl)pyridin-2-amine. Notably, this transformation can proceed under metal-free conditions, using water as both a solvent and a promoter at elevated temperatures, to yield 3-methyl-imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org The reaction is tolerant of various substituents on the pyridine ring, including both electron-donating and electron-withdrawing groups. acs.org
Aminooxygenation: In contrast, silver-catalyzed intramolecular aminooxygenation of the same N-propargylated precursors in the presence of an oxidant (like molecular oxygen) yields imidazo[1,2-a]pyridine-3-carbaldehydes. organic-chemistry.orgnih.gov This oxidative cyclization offers an alternative route to a different class of functionalized products.
For the synthesis of 7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine, a hydroamination approach would hypothetically require the synthesis of a 2-amino-4-fluoro-5-vinylpyridine precursor, which would then be propargylated and cyclized. The feasibility of this route is contingent on the successful synthesis of this highly substituted and potentially unstable pyridine starting material.
| Reaction | Starting Material | Catalyst/Conditions | Product | Yield (%) | Ref |
| Hydroamination | N-(prop-2-yn-1-yl)pyridin-2-amine | H₂O, 120 °C | 3-Methyl-imidazo[1,2-a]pyridine | 97 | acs.org |
| Aminooxygenation | N-(prop-2-yn-1-yl)pyridin-2-amine | AgNO₃, TMEDA, O₂, MeCN, 60 °C | Imidazo[1,2-a]pyridine-3-carbaldehyde | 75 | acs.org |
Carbene Transformations
Carbene chemistry offers another avenue for the construction of the imidazo[1,2-a]pyridine skeleton. nih.govscilit.com These transformations often involve the reaction of pyridines with diazo compounds or other carbene precursors, frequently catalyzed by transition metals like rhodium or copper. researchgate.net For instance, the reaction of pyridine-based sulfilimines with ynamides, catalyzed by Rh₂(OAc)₄, proceeds through a rhodium-carbene intermediate to afford 2-amino-substituted imidazo[1,2-a]pyridines. researchgate.net While powerful, the application of carbene transformations to the synthesis of the target molecule would likely involve complex, multi-step sequences to assemble the required precursors, making it a less direct approach compared to other methods.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering an atom- and step-economical alternative to traditional cross-coupling methods. nih.govrsc.org For the imidazo[1,2-a]pyridine system, C-H functionalization can be used to install substituents on both the imidazole and pyridine rings. rsc.orgresearchgate.net
The most reactive position for electrophilic and radical attack on the imidazo[1,2-a]pyridine core is C3. researchgate.netmdpi.com However, significant progress has been made in achieving functionalization at other positions, including C2, C5, C6, C7, and C8. rsc.org
This strategy is highly relevant for the synthesis of this compound via a late-stage functionalization approach. A plausible route would involve:
Synthesis of 7-fluoro-imidazo[1,2-a]pyridine: This can be achieved from 2-amino-4-fluoropyridine (B1287999). chemicalbook.comchemicalbook.com
Halogenation at C6: Directing a halogen (e.g., bromine or iodine) to the C6 position would install a necessary handle for cross-coupling. While C-H functionalization on the pyridine ring is less common than at C3, specific directing group strategies or control of reaction conditions can achieve regioselectivity.
Vinylation: The resulting 6-halo-7-fluoro-imidazo[1,2-a]pyridine could then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, to introduce the vinyl group. libretexts.orgorganic-chemistry.org
Research has shown successful Mizoroki–Heck reactions on 6-bromoimidazo[1,2-a]pyridine (B40293) derivatives, confirming the viability of introducing alkenyl substituents at this position. nih.gov
Catalytic Approaches in Imidazo[1,2-a]pyridine Synthesis
Catalysis is central to the efficient and selective synthesis of imidazo[1,2-a]pyridine derivatives, enabling reactions under milder conditions and with greater functional group tolerance. researchgate.netresearchgate.net
Metal-Catalyzed Reactions (e.g., Copper, Palladium)
Transition metals, particularly copper and palladium, are widely employed in the synthesis and functionalization of imidazo[1,2-a]pyridines.
Copper Catalysis: Copper salts are effective catalysts for various cyclization reactions to form the imidazo[1,2-a]pyridine core. researchgate.netorganic-chemistry.org For example, a one-pot synthesis from 2-aminopyridines and nitroolefins is catalyzed by CuBr. organic-chemistry.org Another prominent method is the copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org A copper complex-promoted [3+2] oxidative cyclization between 2-amino-4-fluoropyridine and acetylene (B1199291) has been reported as a direct, high-yielding method to produce 7-fluoro-imidazo[1,2-a]pyridine. chemicalbook.com
Palladium Catalysis: Palladium catalysts are indispensable for cross-coupling reactions used in late-stage functionalization. thieme-connect.com As mentioned in section 2.1.6, the introduction of the C6-vinyl group onto a 6-halo-7-fluoro-imidazo[1,2-a]pyridine intermediate would be a classic application of palladium catalysis. The Mizoroki-Heck reaction, which couples an organohalide with an alkene, is a prime candidate for this transformation. libretexts.orgwikipedia.org Microwave-assisted Heck reactions have been shown to be particularly effective for functionalizing complex imidazo[1,2-a]pyridine scaffolds. nih.gov
| Reaction Type | Substrate | Catalyst/Reagents | Product | Yield (%) | Ref |
| Cyclization | 2-Amino-4-fluoropyridine, Acetylene | Copper complex, Peroxide | 7-Fluoro-imidazo[1,2-a]pyridine | 92 | chemicalbook.com |
| C3-Vinylation | 2-Aminopyridine, Alkyne, Aldehyde | Pd(OAc)₂ | 3-Vinyl-imidazo[1,2-a]pyridine | Good | thieme-connect.com |
| C6-Vinylation | 6-Bromo-imidazo[1,2-a]pyridine deriv. | Pd(OAc)₂, P(o-tol)₃ | 6-Vinyl-imidazo[1,2-a]pyridine deriv. | 86 | nih.gov |
Metal-Free Reaction Systems
Growing interest in green chemistry has spurred the development of metal-free synthetic methods. researchgate.net For imidazo[1,2-a]pyridines, several catalyst-free approaches have been established.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which condenses a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.net This reaction can be performed under catalyst-free conditions in green solvents like deep eutectic solvents. researchgate.net Additionally, iodine has been used as an inexpensive and benign catalyst for similar multicomponent reactions at room temperature. nih.govrsc.org The aforementioned water-mediated intramolecular hydroamination is another prime example of a metal-free cyclization. organic-chemistry.orgacs.org While these methods are effective for constructing the core, the synthesis of the specifically substituted this compound would still rely on the availability of a highly functionalized starting material.
Photo- and Electrocatalytic Protocols
Photo- and electrocatalysis represent modern frontiers in organic synthesis, often enabling unique C-H functionalizations under mild conditions. researchgate.net
Visible-light-induced photocatalysis has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, primarily at the C3 position. nih.gov These methods can be used to form C-C bonds, including the introduction of various alkyl groups. nih.gov While reports of photocatalytic functionalization at other positions, such as C5, exist, direct C6 vinylation via these methods has not been extensively developed. nih.gov The application of these protocols to the target molecule remains an area for future exploration, potentially offering a novel route for late-stage C-H vinylation that avoids the need for pre-halogenation.
Heterogeneous Catalysis
For instance, a bi-imidazole Copper(I) complex supported on magnetic iron oxide nanoparticles (MNP@BiimCu) has been utilized as an effective heterogeneous catalyst for synthesizing imidazo[1,2-a]pyridines in aqueous media. This approach avoids the use of toxic solvents and reagents, operates under mild conditions, and allows for easy magnetic separation of the catalyst for reuse. nih.gov Similarly, osmium tetroxide has been encapsulated in polymer matrices, such as polyurea or resins, to create recyclable catalysts for dihydroxylation reactions, a key transformation for functionalizing unsaturated precursors. organic-chemistry.org These examples highlight the utility of heterogeneous systems in producing imidazo[1,2-a]pyridine derivatives through environmentally benign and efficient processes.
Specific Synthetic Transformations Involving this compound
While literature specifically detailing the synthesis and reactions of this compound is limited, its chemical behavior can be inferred from known transformations of the imidazo[1,2-a]pyridine scaffold and the reactivity of its functional groups.
Role as a Key Synthetic Intermediate or Precursor Compound
The 7-Fluoro-imidazo[1,2-a]pyridine core is a crucial intermediate in pharmaceutical synthesis, notably in the development of enzyme inhibitors. chemicalbook.com The presence of a vinyl group at the C6 position introduces a versatile chemical handle for extensive molecular elaboration. This vinyl moiety can participate in a wide array of chemical reactions, making this compound a valuable precursor for more complex molecules.
The vinyl group can be transformed into various other functional groups. For example, it can be converted into an ethyl group via hydrogenation, a carbonyl group through ozonolysis or Wacker-type oxidation, or a diol via dihydroxylation. Furthermore, it can serve as a coupling partner in palladium-catalyzed reactions like the Heck reaction to form more complex olefinic structures. This versatility allows for the diversification of the imidazo[1,2-a]pyridine scaffold, enabling the synthesis of libraries of compounds for screening in drug discovery programs, such as those targeting Rab geranylgeranyl transferase (RGGT). nih.gov
Reaction Conditions and Reagents for Derivatization (e.g., Osmium Tetroxide-mediated Transformations)
The vinyl group of this compound is susceptible to a range of transformations, allowing for selective derivatization of the molecule. One of the most significant reactions is the syn-dihydroxylation mediated by osmium tetroxide (OsO₄). masterorganicchemistry.com
This reaction converts the vinyl group into a vicinal diol (a 1,2-diol). Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant to regenerate the osmium catalyst in a process known as the Upjohn dihydroxylation. wikipedia.org The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. libretexts.org The chemoselectivity of this reaction is high, targeting the electron-rich vinyl group without affecting the aromatic imidazopyridine core.
Below is a table summarizing potential derivatization reactions of the vinyl group.
| Transformation | Reagents & Conditions | Product Functional Group |
| Syn-Dihydroxylation | 1. cat. OsO₄, N-Methylmorpholine N-oxide (NMO) 2. Na₂SO₃ or H₂S | Vicinal Diol |
| Oxidative Cleavage | 1. O₃ 2. DMS or Zn/H₂O | Aldehyde |
| Hydrogenation | H₂, Pd/C | Ethyl |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Primary Alcohol |
Regio- and Chemoselective Synthesis Approaches
Achieving regio- and chemoselectivity is paramount in the synthesis of complex molecules like substituted imidazo[1,2-a]pyridines. rsc.org The synthesis of this compound itself would likely rely on a highly regioselective process. A plausible synthetic route would involve the initial construction of a 6-halo-7-fluoro-imidazo[1,2-a]pyridine intermediate. The vinyl group could then be installed selectively at the C6 position via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck reaction, with an appropriate vinylating agent (e.g., vinylboronic acid or vinyltributylstannane). This strategy ensures precise control over the placement of the vinyl substituent on the pyridine ring of the fused heterocyclic system. researchgate.netnih.gov
Chemoselectivity is demonstrated in the subsequent reactions of the vinyl group. As mentioned, transformations like osmium tetroxide-mediated dihydroxylation or epoxidation with peroxy acids would selectively occur at the vinyl C=C double bond. masterorganicchemistry.comlibretexts.org The aromatic core of the imidazo[1,2-a]pyridine is generally unreactive under these conditions, allowing for the specific functionalization of the vinyl side chain. This orthogonal reactivity is crucial for the role of this compound as a versatile synthetic intermediate.
Chemical Reactivity and Derivatization Strategies
Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system, making it amenable to various functionalization reactions. The reactivity of the core is dictated by the electron density at different positions. The C-3 position is the most nucleophilic and is highly susceptible to electrophilic substitution. Functionalization can also be achieved at other positions, including C-2, C-5, C-6, C-7, and C-8, often through directed C-H activation or by using pre-functionalized starting materials. rsc.org
Recent advancements in synthetic chemistry have provided a plethora of methods for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. These strategies include transition-metal-catalyzed reactions, metal-free oxidative processes, and photocatalysis. rsc.org Radical reactions, in particular, have emerged as a powerful tool for introducing a wide array of functional groups onto the core. rsc.org
The presence of a fluorine atom at the C-7 position in 7-fluoro-6-vinyl-imidazo[1,2-a]pyridine is expected to influence the electron distribution within the ring system, potentially modulating the reactivity of the core. The vinyl group at C-6 provides an additional site for chemical modification, allowing for a dual approach to derivatization.
Introduction of Diverse Substituents at Specific Positions (e.g., C-2, C-3, C-6)
The selective introduction of substituents at specific positions of the imidazo[1,2-a]pyridine core is crucial for the development of new therapeutic agents and functional materials.
C-3 Position: The C-3 position is the most common site for functionalization due to its high electron density. researchgate.net A variety of substituents can be introduced at this position, including alkyl, aryl, and heteroaryl groups. acs.org Copper-catalyzed aerobic oxidative decarboxylative coupling reactions have been successfully employed for the C-3 functionalization of imidazo[1,2-a]pyridines with 3-indoleacetic acids. acs.org Furthermore, multicomponent reactions offer a rapid and efficient way to access C-3 functionalized derivatives. nih.gov
C-2 Position: Functionalization at the C-2 position is more challenging compared to the C-3 position due to its lower reactivity towards electrophiles. tandfonline.com However, methods have been developed to introduce substituents at this position, often involving directed metalation or the use of specific starting materials. tandfonline.com The development of C-2 functionalized imidazo[1,2-a]pyridines is of significant interest due to the biological activity of compounds like Zolimidine and Miroprofen. tandfonline.com
C-6 Position: The vinyl group at the C-6 position of this compound offers a versatile handle for further derivatization. This group can participate in a variety of reactions, including hydrogenation, halogenation, and cross-coupling reactions, allowing for the introduction of a wide range of functional groups at this position.
Aminocarbonylation Reactions for Carboxamido Derivatives
Carboxamido derivatives of imidazo[1,2-a]pyridines are of particular interest due to their prevalence in biologically active molecules. dntb.gov.uascilit.com Palladium-catalyzed aminocarbonylation reactions have been successfully employed for the synthesis of 6- and 8-carboxamido-imidazo[1,2-a]pyridines from the corresponding iodo-derivatives. dntb.gov.uamdpi.comresearchgate.net
These reactions typically involve the use of a palladium catalyst, carbon monoxide, and an amine to introduce the carboxamide functionality. mdpi.comresearchgate.net The use of a recyclable heterogeneous palladium catalyst, such as palladium immobilized on a supported ionic liquid phase, offers a more sustainable approach to these transformations. dntb.gov.uaresearchgate.net
| Starting Material | Amine | Product | Yield |
| 6-Iodoimidazo[1,2-a]pyridine | Morpholine | N-Morpholinoimidazo[1,2-a]pyridine-6-carboxamide | High |
| 6-Iodoimidazo[1,2-a]pyridine | Aniline | N-Phenylimidazo[1,2-a]pyridine-6-carboxamide | Moderate |
| 8-Iodoimidazo[1,2-a]pyridine | Piperidine | N-Piperidinylimidazo[1,2-a]pyridine-8-carboxamide | Good |
This table presents representative examples of aminocarbonylation reactions on the imidazo[1,2-a]pyridine core.
Strategies for Green and Atom-Economical Syntheses
The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of imidazo[1,2-a]pyridines, several green and atom-economical strategies have been reported.
Multicomponent reactions (MCRs) are a prime example of green chemistry, as they allow for the construction of complex molecules in a single step from simple starting materials, minimizing waste and maximizing atom economy. mdpi.comccspublishing.org.cn The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comrsc.org
Other green approaches include:
Catalyst-free reactions: Some syntheses of imidazo[1,2-a]pyridines can be achieved without the need for a catalyst, for example, by reacting 2-aminopyridines with α-haloketones at elevated temperatures. bio-conferences.org
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines. mdpi.comccspublishing.org.cn
Aqueous micellar media: The use of water as a solvent is highly desirable from an environmental perspective. Domino A³-coupling reactions catalyzed by a Cu(II)–ascorbate system in aqueous micellar media provide an efficient and sustainable route to imidazo[1,2-a]pyridines. acs.org
Visible light-induced reactions: Photocatalysis using visible light offers a green and sustainable approach to the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com
These green synthetic strategies are not only environmentally benign but also often offer advantages in terms of operational simplicity and cost-effectiveness. nih.govccspublishing.org.cn
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical studies for the specific chemical compound this compound. Despite the broad interest in the imidazo[1,2-a]pyridine scaffold for its diverse applications in medicinal chemistry and materials science, detailed quantum chemical analyses for this particular derivative are not publicly available in peer-reviewed journals or databases.
The imidazo[1,2-a]pyridine core is a significant pharmacophore found in several marketed drugs and is a subject of ongoing research. Computational methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and analyses of Frontier Molecular Orbitals (FMO) are commonly employed to understand the structural, electronic, and photophysical properties of its various derivatives. These theoretical investigations are crucial for rational drug design and the development of novel functional materials.
However, specific inquiries for research detailing quantum chemical studies—including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, or Natural Bond Orbital (NBO) charge analysis—for this compound have not yielded any specific findings.
While numerous studies apply these computational techniques to other substituted imidazo[1,2-a]pyridine and related heterocyclic systems, the unique electronic and steric contributions of the 7-fluoro and 6-vinyl substituents on this specific scaffold have not been explicitly detailed in published theoretical research. Consequently, data on its predicted structural parameters, electronic properties, orbital energies, and reactivity descriptors derived from these advanced computational methods are not available to be reported.
The scientific community has extensively utilized these theoretical tools to predict the behavior of related molecules. For instance, DFT and TD-DFT calculations are standard for elucidating the electronic transitions and photophysical properties of novel fluorophores based on the imidazo[1,2-a]pyridine core. Similarly, FMO, MEP, and NBO analyses are frequently used to explore the reactivity, stability, and non-covalent interactions that govern the biological activity of medicinal compounds containing this scaffold.
The absence of such dedicated studies for this compound highlights a specific gap in the current body of scientific literature. Future research initiatives would be necessary to generate the data required for a thorough computational and theoretical characterization of this compound.
Computational and Theoretical Investigations
Photophysical Properties and Excited-State Intramolecular Proton Transfer (ESIPT) Studies
While specific experimental or theoretical data on the photophysical properties of 7-fluoro-6-vinyl-imidazo[1,2-a]pyridine is absent from the reviewed literature, the general characteristics of the imidazo[1,2-a]pyridine (B132010) core suggest it likely possesses fluorescent properties. The emission characteristics of these compounds are known to be tunable by the nature and position of substituents on the heterocyclic ring system. nih.gov The introduction of a fluorine atom at the 7-position and a vinyl group at the 6-position is expected to modulate the electronic structure and, consequently, the absorption and emission spectra of the parent molecule.
Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in certain imidazo[1,2-a]pyridine derivatives, particularly those bearing a hydroxyl group in a position suitable for forming an intramolecular hydrogen bond. ijrpr.comnih.gov This process involves the transfer of a proton in the excited state, leading to a tautomeric form with distinct emission properties, often resulting in a large Stokes shift. Given the structure of this compound, which lacks a proton-donating group ortho to a nitrogen atom, it is not expected to undergo ESIPT.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to predict and analyze the behavior of molecules, including their interactions with biological macromolecules.
Ligand-Protein Interaction Analysis (e.g., Molecular Docking)
Molecular docking studies are routinely used to predict the binding orientation and affinity of small molecules to the active sites of proteins. nih.govvolkamerlab.org For the broader class of imidazo[1,2-a]pyridines, numerous docking studies have been conducted to explore their potential as inhibitors of various enzymes and receptors. nih.govrsc.orgresearchgate.netasianpubs.org These studies have revealed that the imidazo[1,2-a]pyridine scaffold can form various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, with amino acid residues in protein binding pockets. nih.govnih.govresearchgate.netresearchgate.net
A hypothetical docking study of this compound would likely show the fluorine atom participating in halogen bonding or other electrostatic interactions, while the vinyl group could engage in hydrophobic interactions. The nitrogen atoms of the imidazo[1,2-a]pyridine core are potential hydrogen bond acceptors.
Binding Mode and Stability Investigations with Target Active Sites
Molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes and the dynamics of their interactions over time. strath.ac.uk For imidazo[1,2-a]pyridine derivatives, MD simulations could be employed to assess the stability of the binding pose predicted by molecular docking and to identify key residues that contribute to the binding affinity. Such studies would be crucial in the rational design of more potent and selective inhibitors based on the this compound scaffold.
Biological and Pharmacological Research Pre Clinical Studies
General Pharmacological Relevance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse range of pharmacological activities. This bicyclic system is a key component in several commercially available drugs and numerous compounds undergoing preclinical and clinical evaluation. The versatility of the imidazo[1,2-a]pyridine nucleus allows for substitutions at various positions, leading to a wide array of biological effects, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govcbijournal.commdpi.com Its drug-like properties have made it a "privileged scaffold" in drug discovery, continually attracting research interest for the development of novel therapeutic agents. nih.gov
Derivatives of the imidazo[1,2-a]pyridine class have been investigated for their potential as antiviral agents. Studies have shown that certain compounds bearing this scaffold exhibit activity against a range of viruses. For instance, some imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their ability to inhibit human immunodeficiency virus type-1 (HIV-1) and type-2 (HIV-2). nih.gov The mechanism of action for these compounds can vary, with some targeting viral enzymes essential for replication. nih.gov
In one study, a series of imidazo[1,2-a]pyridines with a thioether side chain at the 3-position were synthesized and showed notable activity against human cytomegalovirus and varicella-zoster virus. nih.gov More recent research has also explored the potential of this scaffold against other viruses, with some studies performing in silico docking against SARS-CoV-2 main protease, suggesting potential inhibitory activity.
Interactive Data Table: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-Schiff base derivative 4a | HIV-1 | EC50 | 82.02 µg/mL | |
| Imidazo[1,2-a]pyridine-Schiff base derivative 4a | HIV-2 | EC50 | 47.72 µg/mL | |
| Compound 4 | Human Cytomegalovirus | Therapeutic Index | >150 | nih.gov |
| Compound 15 | Human Cytomegalovirus | Therapeutic Index | >150 | nih.gov |
The imidazo[1,2-a]pyridine scaffold has emerged as a particularly promising area for the discovery of new anti-tubercular agents, with several derivatives showing potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. documentsdelivered.comrsc.org Research has demonstrated that these compounds can be highly effective, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against the H37Rv strain. nih.govnih.gov
The mechanism of action for some of these anti-tubercular imidazo[1,2-a]pyridines has been identified as the inhibition of QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase, which is crucial for the energy metabolism of the bacterium. nih.gov This novel target makes these compounds attractive candidates for further development, as they could be effective against strains resistant to current therapies.
Interactive Data Table: Anti-tubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Target Strain | Activity Metric | Value Range | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine inhibitors (IP 1-4) | M. tuberculosis | MIC | 0.03 to 5 µM | nih.gov |
Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. nih.gov This enzyme is overexpressed in various types of cancer stem cells and is associated with poor prognosis and resistance to therapy. nih.gov Therefore, inhibiting ALDH1A3 is a promising strategy for targeting cancer stem cells.
Studies have described the rational design and synthesis of imidazo[1,2-a]pyridines that can selectively inhibit ALDH1A3 over other isoforms. nih.gov For example, a series of 2,6-diphenyl-imidazo[1,2-a]pyridine derivatives were developed and evaluated for their in vitro efficacy against human recombinant ALDH1A3. Some of these compounds demonstrated a fully competitive inhibitory profile. nih.gov
Interactive Data Table: ALDH Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Target Enzyme | Activity | Note | Reference |
|---|---|---|---|---|
| 2,6-diphenyl-imidazo[1,2-a]pyridines | ALDH1A3 | Competitive Inhibition | Selectivity over ALDH1A1 and ALDH1A2 | nih.gov |
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a promising approach to cancer therapy. nih.gov
Research has shown that certain imidazo[1,2-a]pyridines can effectively inhibit the PI3K/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a novel imidazo[1,2-a]pyridine compound was found to reduce the levels of phospho-protein kinase B (p-AKT) and p-mTOR in melanoma and cervical cancer cell lines. nih.gov
Interactive Data Table: PI3K/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Lines | Effect | Pathway Targeted | Reference |
|---|
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and is also implicated in the development of some cancers. nih.govmdpi.com The development of selective COX-2 inhibitors is a major goal in the search for anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. cbijournal.commdpi.com
Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors. cbijournal.comnih.gov In vitro assays have confirmed that these compounds can potently and selectively inhibit COX-2 over COX-1. nih.gov For instance, a study on new imidazo[1,2-a]pyridine derivatives demonstrated that they suppressed the expression of COX-2 and iNOS genes in breast and ovarian cancer cells. nih.gov
Interactive Data Table: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Effect | Target | Note | Reference |
|---|---|---|---|---|
| Imidazopyrazolopyridines | Selective COX-2 inhibition | COX-2 | Introduced as new potent and selective inhibitors | mdpi.comnih.gov |
| Imidazo[1,2-a]pyridine, trans-stilbene, and pyrazole hybrids | Moderate to good COX-2 inhibitory activities | COX-2 | Designed for better selective COX-2 inhibition | cbijournal.com |
Based on the comprehensive search conducted, there is no publicly available scientific literature detailing the biological and pharmacological research of the specific chemical compound “7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine” within the scope of the requested outline.
The searches did not yield any data on its activity related to InhA inhibition, in vitro biological evaluations such as target identification, mechanism of action studies, enzyme inhibition assays, or its antiproliferative effects in glioblastoma cell lines. Furthermore, no information was found regarding its antimicrobial screening or any in vivo preclinical assessments in animal models.
The only mention of "this compound" was in a patent where it is listed as a chemical intermediate used in the synthesis of other compounds. The patent does not describe any of the biological or pharmacological properties of "this compound" itself that are required to generate the requested article.
Therefore, it is not possible to provide an article that adheres to the strict and specific content requirements of the user's request.
An article on the biological and pharmacological research of This compound cannot be generated as requested.
Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical research data was found for the chemical compound "this compound" corresponding to the outlined sections:
In Vivo Pre-clinical Assessments (Animal Models)
Analgesic Activity Evaluation in Animal Models
While the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and analgesic activities, the search did not yield any studies pertaining specifically to the 7-Fluoro-6-vinyl substituted version of this compound. Therefore, it is not possible to provide the detailed research findings and data tables as instructed for this particular molecule.
Structure Activity Relationship Sar and Lead Optimization Studies
Rational Design of Imidazo[1,2-a]pyridine (B132010) Derivatives
The development of imidazo[1,2-a]pyridine derivatives is often guided by rational design principles aimed at optimizing interactions with specific biological targets. Strategies such as bioisosteric replacement, scaffold hopping, and structure-based design have been instrumental in creating novel compounds with enhanced therapeutic potential. rsc.orgnih.govresearchgate.net
For instance, in the pursuit of c-Met kinase inhibitors, a series of imidazo[1,2-a]pyridine derivatives were designed using bioisosteric replacement, leading to the identification of potent and selective agents. nih.gov Molecular docking studies revealed that the imidazo[1,2-a]pyridine core establishes a crucial π–π interaction with the Tyr-1230 residue in the c-Met active site. nih.gov Similarly, a rational approach was employed to develop aldehyde dehydrogenase (ALDH) inhibitors to target glioblastoma stem cells, modifying the phenyl rings at positions 2 and 6 of the heterocyclic core to improve efficacy. acs.orgnih.gov This scaffold has also been utilized to create covalent inhibitors targeting KRAS G12C, demonstrating its adaptability for different modes of inhibition. rsc.org
The design process frequently involves synthesizing libraries of related compounds to explore the chemical space around the core structure. This was the case in the development of antituberculosis agents, where initial SAR studies focused on modifications at the 3-carboxamide position to yield compounds with good drug-like properties. nih.govrsc.org
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of imidazo[1,2-a]pyridine derivatives are highly sensitive to the nature and position of substituents on the bicyclic ring system. Systematic modifications have provided deep insights into the structure-activity relationships governing their function.
Substitutions at various positions have been shown to dramatically alter potency and selectivity:
C3-Position : In the development of antituberculosis agents, modifications to the 3-carboxamide group were extensively explored. SAR studies revealed that bulky and more lipophilic biaryl ethers at this position resulted in nanomolar potency against Mycobacterium tuberculosis. nih.gov
C6-Position : A range of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2. nih.gov However, in other contexts, such as FLT3 kinase inhibition, substitution at the 7-position proved to be ten times more potent than at the 6-position. nih.gov
C7-Position : The presence of a fluorine atom at the 7th position, as seen in 7-Fluoro-imidazo[1,2-a]pyridine, influences the compound's physicochemical properties like solubility and reactivity. chemicalbook.com For anti-TB agents, replacing a 7-methyl group with a 7-chloro group led to a five-fold decrease in activity, highlighting the sensitivity of this position to electronic and steric changes. nih.gov In contrast, for antiparasitic activity, electron-withdrawing groups like cyano and trifluoromethyl at the 6- and 7-positions had a negative impact. researchgate.net
C8-Position : The steric bulk at the C8 position can be a critical determinant of activity. For c-Met inhibitors, a bulky trifluoromethyl (CF3) substituent at C8 was not tolerated as it could not enter the target's binding pocket, leading to a loss of inhibitory activity. nih.gov
These findings underscore the importance of precise substituent placement to achieve desired biological outcomes.
| Position | Substituent | Target/Activity | Observation | Reference |
| C3 | Biaryl ether amides | Antituberculosis | Bulky, lipophilic groups enhance potency to nanomolar range. | nih.gov |
| C6, C7 | Cyano, Trifluoromethyl | Antiparasitic | Electron-withdrawing groups negatively impact activity. | researchgate.net |
| C7 | Chloro (vs. Methyl) | Antituberculosis | Substitution diminished activity by 5-fold. | nih.gov |
| C7 | Various | FLT3 Kinase | Substitution resulted in 10x increased potency over C6 substitution. | nih.gov |
| C8 | Trifluoromethyl | c-Met Kinase | Bulky group leads to loss of inhibitory activity. | nih.gov |
Development of Novel Chemotypes
The imidazo[1,2-a]pyridine scaffold has served as a foundation for the development of novel chemotypes targeting a diverse array of diseases. Its favorable chemical properties and synthetic accessibility have allowed researchers to create new classes of molecules with unique biological profiles.
One notable example is the development of a novel class of aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitors for the treatment of glioblastoma multiforme (GBM). nih.gov By modifying the core structure, researchers created compounds with nanomolar to picomolar efficacy against patient-derived GBM stem-like cells. nih.gov Another innovative application is the creation of targeted covalent inhibitors. Using a scaffold hopping strategy, the imidazo[1,2-a]pyridine backbone was utilized to develop a series of novel inhibitors for the KRAS G12C mutant, a key driver in many intractable cancers. rsc.org Furthermore, this scaffold has been pivotal in the discovery of new antituberculosis agents, including a clinical candidate, telacebec (B1166443) (Q203), which is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.govrsc.org
Customization of Selectivity Profiles
A key aspect of lead optimization is tailoring the selectivity of a compound to maximize its therapeutic effect while minimizing off-target activity. For imidazo[1,2-a]pyridine derivatives, selectivity can be finely tuned through strategic structural modifications.
In the development of kinase inhibitors, achieving selectivity is paramount due to the high degree of homology among kinase active sites. For instance, a series of imidazo[1,2-a]pyridine-thiophene derivatives were optimized as potent and selective type-I FLT3 inhibitors for acute myeloid leukemia. nih.gov By studying the SAR and using molecular docking, researchers identified that while both 6- and 7-substitutions were tolerated, the 7-position yielded greater potency. nih.gov The most potent compounds in this series displayed much weaker inhibition against other kinases, demonstrating a favorable selectivity profile. nih.gov Similarly, structure-based design techniques led to the discovery of imidazo[1,2-a]pyridine derivatives as highly selective Nek2 inhibitors with low nanomolar activity, which effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov This customization also extends to improving cytotoxicity profiles, where modifications led to a 200-fold improvement in the selectivity window for cancer cells over normal cells. nih.gov
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are fundamental to defining the molecular structure of 7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine. Techniques such as NMR, mass spectrometry, and FTIR spectroscopy provide complementary information to piece together the atomic connectivity and chemical environment of the molecule.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule. dtic.milipb.pt
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the protons on the imidazo[1,2-a]pyridine (B132010) core and the vinyl substituent. The protons on the pyridine (B92270) ring (H-5 and H-8) would appear as singlets or narrow doublets due to coupling with the fluorine atom. The protons of the imidazole (B134444) ring (H-2 and H-3) would also show characteristic shifts. The vinyl group would present a classic AMX spin system, with distinct signals for the geminal and vicinal protons, characterized by specific coupling constants.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The fluorine atom at the C-7 position would cause a significant C-F coupling, splitting the C-7 signal and influencing the chemical shifts of adjacent carbons (C-6, C-8, C-8a). dtic.milresearchgate.net The carbons of the vinyl group and the imidazo[1,2-a]pyridine core would resonate at predictable chemical shifts, which are influenced by the electronic effects of the substituents.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings (J) for this compound *
| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Couplings (J, Hz) |
| H-2 | ~7.8 - 8.0 | - | |
| C-2 | - | ~115 - 118 | |
| H-3 | ~7.5 - 7.7 | - | |
| C-3 | - | ~110 - 113 | |
| H-5 | ~7.9 - 8.1 | - | |
| C-5 | - | ~118 - 121 | |
| C-6 | - | ~125 - 130 | ¹J(C,F) ≈ 240-250 |
| C-7 | - | ~150 - 155 (d) | |
| H-8 | ~7.2 - 7.4 (d) | - | J(H,F) ≈ 8-10 |
| C-8 | - | ~100 - 105 (d) | ²J(C,F) ≈ 20-25 |
| C-8a | - | ~140 - 145 (d) | |
| H (vinyl, -CH=) | ~6.7 - 6.9 (dd) | - | J(trans) ≈ 17-18, J(cis) ≈ 10-11 |
| C (vinyl, -CH=) | - | ~130 - 135 | |
| H (vinyl, =CH₂) | ~5.4 - 5.6 (d), ~5.9 - 6.1 (d) | - | J(gem) ≈ 1-2 |
| C (vinyl, =CH₂) | - | ~115 - 120 |
*Predicted values are based on data from analogous substituted imidazo[1,2-a]pyridine systems and general substituent effects. Actual experimental values may vary.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are commonly employed for imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
For this compound (C₉H₇FN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways for related heterocyclic systems involve the loss of small molecules or cleavage of substituents, which would help to confirm the presence of the vinyl group. nih.govmdpi.com
Interactive Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Interpretation |
| [M]⁺ | C₉H₇FN₂ | ~162.06 | Molecular Ion |
| [M+H]⁺ | C₉H₈FN₂ | ~163.07 | Protonated Molecular Ion (common in ESI) |
| [M-C₂H₃]⁺ | C₇H₄FN₂ | ~135.04 | Loss of vinyl radical |
| [M-HCN]⁺ | C₈H₆FN | ~135.05 | Loss of hydrogen cyanide from the imidazole ring |
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. orientjchem.org
Key expected vibrational frequencies include C-H stretching from the aromatic rings and the vinyl group, C=C and C=N stretching vibrations from the fused heterocyclic system, and the out-of-plane bending vibrations characteristic of the substitution pattern. The presence of the fluorine is confirmed by a strong C-F stretching band, typically in the 1250-1000 cm⁻¹ region. The vinyl group would be identified by its C=C stretch and characteristic C-H stretches and bends. nist.gov
Interactive Table 3: Predicted FTIR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |
| 1640 - 1620 | C=C Stretch | Vinyl |
| 1650 - 1450 | C=C and C=N Stretch | Imidazo[1,2-a]pyridine Ring |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
| 990 and 910 | =C-H Bend (Out-of-plane) | Vinyl |
| 900 - 675 | C-H Bend (Out-of-plane) | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Confirmation
When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous confirmation of the molecular structure in the solid state. rsc.orgresearchgate.net This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, confirming the connectivity established by spectroscopic methods. researchgate.netnih.govacs.org
For this compound, a crystal structure would confirm the planarity of the fused imidazo[1,2-a]pyridine ring system. It would also reveal the orientation of the vinyl group relative to the core and detail any intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing.
Methodologies for Monitoring Reaction Kinetics and Mechanisms
Understanding the kinetics and mechanism of the synthesis of this compound is essential for optimizing reaction conditions and scaling up production. organic-chemistry.orgresearchgate.net The progress of the reaction, typically a cyclization or cross-coupling, can be monitored using several methodologies.
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, can be used to sample the reaction mixture at different time points. This allows for the quantification of reactants, intermediates, and the final product, enabling the determination of reaction rates.
In-situ Spectroscopic Monitoring: Real-time monitoring can be achieved using in-situ NMR or FTIR spectroscopy. These methods allow for the direct observation of the concentration changes of key species within the reaction vessel without the need for sampling, providing detailed kinetic data. mdpi.commdpi.com
By applying these analytical methods, a comprehensive profile of the reaction can be developed, leading to a deeper understanding of the underlying mechanism, including the identification of rate-determining steps and potential intermediates. beilstein-journals.org
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution, while ¹H/¹³C NMR resolves vinyl and aromatic protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for distinguishing isotopic patterns of fluorine .
- X-ray Crystallography : Resolves stereochemical ambiguities in the vinyl group’s orientation .
Validation : Cross-reference melting points and HPLC retention times with literature data .
Advanced: How do computational methods aid in predicting biological interactions of this compound?
Q. Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases, GPCRs) by simulating binding affinities and pose stability .
- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity, vinyl’s steric bulk) with activity trends .
Case Study : Imidazo[1,2-a]pyridines with C6 vinyl groups show enhanced binding to ATP pockets in kinases due to hydrophobic interactions .
Basic: What in vitro assays are used to evaluate its biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Cell Viability : MTT assays in cancer cell lines to assess antiproliferative effects .
- Binding Studies : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) for target receptors .
Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced: How can structure-activity relationships (SAR) guide derivatization?
Methodological Answer :
Key SAR insights for imidazo[1,2-a]pyridines:
- C7 Fluorine : Enhances metabolic stability and bioavailability .
- C6 Vinyl : Introduces π-π stacking potential but may reduce solubility; balance with hydrophilic substituents .
Contradictions : Vinyl groups can increase cytotoxicity in some cell lines, necessitating iterative toxicity profiling .
Basic: How to address solubility challenges during biological testing?
Q. Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .
- Prodrug Strategies : Esterify carboxylate groups (e.g., methyl/ethyl esters) for improved lipophilicity .
Validation : Dynamic light scattering (DLS) confirms nanoparticle-free solutions .
Advanced: What strategies resolve contradictory data in reactivity studies?
Q. Methodological Answer :
- Isolation of Intermediates : Identify side products (e.g., dihydroimidazoles) via LC-MS .
- Kinetic Profiling : Use stopped-flow NMR to track reaction pathways in real time .
- Computational Validation : Compare experimental outcomes with DFT-calculated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
